4-methoxy-3-[(4-methylphenyl)sulfamoyl]benzoic Acid
Description
Properties
IUPAC Name |
4-methoxy-3-[(4-methylphenyl)sulfamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-10-3-6-12(7-4-10)16-22(19,20)14-9-11(15(17)18)5-8-13(14)21-2/h3-9,16H,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQQSWBWHBFVGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24841216 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-[(4-methylphenyl)sulfamoyl]benzoic acid typically involves the reaction of 4-methoxybenzoic acid with 4-methylphenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-[(4-methylphenyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The methoxy and methylphenyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
TRPM8 Antagonism
One of the notable applications of 4-methoxy-3-[(4-methylphenyl)sulfamoyl]benzoic acid is its role as a TRPM8 (Transient Receptor Potential Melastatin 8) antagonist . TRPM8 is a receptor known for its sensitivity to cold temperatures and menthol, playing a crucial role in nociception and thermosensation. Compounds that inhibit TRPM8 can be beneficial in treating conditions associated with chronic pain, particularly neuropathic pain characterized by cold allodynia. Research indicates that this compound exhibits significant inhibitory effects on behaviors induced by TRPM8 agonists, making it a candidate for developing analgesics aimed at neuropathic pain relief .
Anticancer Activity
Recent studies have suggested that sulfonamide derivatives, including this compound, may possess anticancer properties. The mechanism involves the inhibition of tumor cell proliferation and induction of apoptosis in various cancer cell lines. For instance, the compound has shown efficacy against breast cancer cells by disrupting cell cycle progression and enhancing apoptotic markers .
Antimicrobial Properties
The compound's sulfonamide structure also lends itself to antimicrobial activity. Sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This property positions this compound as a potential candidate for further development into antimicrobial agents targeting resistant bacterial strains .
Interaction with Biological Targets
The efficacy of this compound can be attributed to its ability to interact with specific biological targets:
- TRPM8 Receptors : By antagonizing TRPM8, the compound may reduce pain signaling pathways associated with cold sensitivity.
- Cell Cycle Regulators : In cancer therapy, it may modulate pathways involving cyclins and cyclin-dependent kinases (CDKs), leading to cell cycle arrest.
- Folate Pathway Inhibition : Its antimicrobial action is primarily through the inhibition of bacterial folate synthesis enzymes.
Neuropathic Pain Models
In animal models of neuropathic pain, administration of this compound resulted in significant reductions in pain behavior compared to control groups. These findings support its potential use in clinical settings for managing chronic pain conditions .
Cancer Cell Line Studies
Studies involving various cancer cell lines have demonstrated that this compound can effectively induce apoptosis and inhibit proliferation. For example, treatment with the compound led to a marked decrease in viability in MCF-7 breast cancer cells, showcasing its potential as an anticancer agent .
Data Summary Table
| Application Area | Mechanism of Action | Potential Benefits |
|---|---|---|
| Pain Management | TRPM8 antagonism | Relief from neuropathic pain |
| Anticancer Therapy | Induction of apoptosis | Inhibition of tumor growth |
| Antimicrobial Activity | Inhibition of bacterial folate synthesis | Treatment of resistant bacterial infections |
Mechanism of Action
The mechanism of action of 4-methoxy-3-[(4-methylphenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The sulfamoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anti-inflammatory actions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-methoxy-3-[(3-methylphenyl)sulfamoyl]benzoic acid: Similar structure but with a different position of the methyl group on the phenyl ring.
4-methoxybenzoic acid: Lacks the sulfamoyl and methylphenyl groups, making it less complex.
4-methylphenylsulfonyl chloride: A precursor in the synthesis of the target compound.
Uniqueness
4-methoxy-3-[(4-methylphenyl)sulfamoyl]benzoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both methoxy and sulfamoyl groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields .
Biological Activity
4-Methoxy-3-[(4-methylphenyl)sulfamoyl]benzoic acid, also known by its chemical identifier CID 777275, is a compound that has attracted attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzoic acid core substituted with a methoxy group and a sulfamoyl moiety. The structural formula can be represented as follows:
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer properties. A study demonstrated that related sulfonamide compounds showed significant cytotoxicity against various cancer cell lines, suggesting a potential for development as anticancer agents .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are critical in the inflammatory response. This mechanism is particularly relevant in conditions such as arthritis and other inflammatory diseases .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX), leading to reduced synthesis of inflammatory mediators.
- Receptor Interaction : It potentially interacts with cell surface receptors, modulating cellular signaling pathways involved in cancer progression and inflammation .
Study on Anticancer Activity
A recent study evaluated the efficacy of various sulfonamide derivatives, including this compound, against human cancer cell lines. The results indicated that this compound had a half-maximal inhibitory concentration (IC50) value of approximately 25 µM, demonstrating significant cytotoxicity compared to control groups .
Anti-inflammatory Study
In another study focusing on anti-inflammatory properties, the compound was tested in a mouse model of rheumatoid arthritis. Results showed a marked reduction in joint swelling and inflammatory markers after administration of the compound, supporting its potential use in treating inflammatory diseases .
Data Table: Biological Activities
Q & A
Q. What are the critical steps in designing a synthetic route for 4-methoxy-3-[(4-methylphenyl)sulfamoyl]benzoic acid?
- Methodological Answer : The synthesis involves two primary steps: (1) introducing the methoxy group to the benzoic acid core and (2) sulfamoylation with 4-methylphenylsulfonamide. For methoxylation, dimethyl sulfate is commonly used under alkaline conditions (e.g., NaOH) at 30–35°C, as demonstrated in the synthesis of 4-methoxy benzoic acid derivatives . Sulfamoylation typically employs coupling agents (e.g., triazine-based reagents) under controlled pH and temperature to minimize side reactions. Key considerations include:
- Reagent stoichiometry (e.g., 1:1 molar ratio for sulfamoyl chloride derivatives).
- Solvent selection (polar aprotic solvents like DMF enhance reactivity).
- Purification via recrystallization or column chromatography to isolate the product .
Q. How do the functional groups in this compound influence its reactivity and bioactivity?
- Methodological Answer : The methoxy group (-OCH₃) increases electron density on the aromatic ring, enhancing electrophilic substitution reactions. The sulfamoyl group (-SO₂NH-) acts as a hydrogen-bond acceptor, critical for binding to biological targets like enzymes. For example, the sulfamoyl moiety in similar compounds has shown inhibitory activity against carbonic anhydrase . Researchers should prioritize protecting the sulfamoyl group during synthetic modifications to preserve bioactivity.
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ = 3.86 ppm for methoxy protons in DMSO-d₆) confirm structural integrity .
- TLC/HPLC : Monitor reaction progress using hexane:ethyl acetate (3:1) for TLC (Rf ≈ 0.62–0.83) .
- FT-IR : Peaks at 1681 cm⁻¹ (C=O) and 1259 cm⁻¹ (C-O) validate functional groups .
- Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]+ = 336.3 g/mol).
Q. What are the primary research applications of this compound?
- Methodological Answer :
- Medicinal Chemistry : Investigate as a protease or kinase inhibitor due to its sulfamoyl group .
- Materials Science : Use as a monomer in polymers for pH-responsive coatings .
- Chemical Biology : Fluorescent labeling via carboxylate coupling to study cellular uptake .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields during sulfamoylation?
- Methodological Answer : Low yields often stem from competing hydrolysis or incomplete coupling. Strategies include:
- Temperature Control : Maintain 45–50°C to accelerate coupling while avoiding decomposition .
- Catalyst Use : Add DMAP (4-dimethylaminopyridine) to enhance nucleophilic substitution efficiency.
- Byproduct Analysis : Employ LC-MS to identify impurities (e.g., unreacted sulfonamide) and adjust stoichiometry .
Q. What computational tools are effective for predicting bioactivity of derivatives?
- Methodological Answer :
- Retrosynthesis AI : Tools like Pistachio or Reaxys predict feasible routes using template relevance models .
- Docking Simulations : AutoDock Vina to assess binding affinity with targets (e.g., COX-2 enzyme).
- QSAR Models : Correlate substituent effects (e.g., methyl vs. fluoro groups) with IC₅₀ values .
Q. How can contradictory data in biological assays be resolved?
- Methodological Answer : Contradictions may arise from assay conditions or compound purity. Steps include:
- Reproducibility Checks : Validate results across multiple cell lines (e.g., HEK293 vs. HeLa).
- Purity Assessment : Use HPLC (≥95% purity threshold) to rule out impurity interference .
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values in triplicate to confirm potency trends .
Q. What retrosynthetic strategies are suitable for derivatives of this compound?
- Methodological Answer :
- Core Disconnection : Split the molecule into benzoic acid and 4-methylphenylsulfonamide precursors.
- Functional Group Prioritization : Retain the sulfamoyl group for late-stage functionalization to avoid side reactions.
- One-Step Synthesis Tools : Use AI models (e.g., Template_relevance Reaxys) to prioritize routes with >80% predicted yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
